molecular formula C22H21N5O4 B2690238 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1020976-55-9

2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No.: B2690238
CAS No.: 1020976-55-9
M. Wt: 419.441
InChI Key: XTRSKHVQOXJLQH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide (CAS 1060233-95-5) is a synthetic small molecule research chemical featuring a triazolopyridazine core linked to a 4-methoxyphenoxyacetamide moiety via an ethoxyethyl spacer . This molecular architecture, which combines an electron-rich aromatic system with a heterocyclic scaffold, is of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact compound is proprietary, structural analogs based on the triazolo[4,3-b]pyridazine core have demonstrated a range of promising pharmacological activities in scientific research. Such activities include potential modulation of transient receptor potential (TRPM8) channels, which are targets for managing cool sensation and pain . Furthermore, closely related compounds have been investigated for their potential as kinase inhibitors and for their anticancer properties, where the triazolopyridazine moiety may intercalate with DNA or inhibit key enzymes involved in cell proliferation, potentially leading to apoptosis . The 4-methoxyphenoxy group may also contribute to unique physicochemical properties, influencing the compound's bioavailability and interaction with biological targets. This product is intended for research applications only, including but not limited to, in vitro biological screening, hit-to-lead optimization studies, and as a building block in the synthesis of more complex chemical entities. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can request exclusive data and batch-specific certificates of analysis.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-29-17-7-9-18(10-8-17)31-15-20(28)23-13-14-30-21-12-11-19-24-25-22(27(19)26-21)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRSKHVQOXJLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the triazolopyridazine core, which is then functionalized with various substituents. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and triazolopyridazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds containing the 1,2,4-triazole scaffold have been shown to possess significant antibacterial and antifungal properties. For instance, derivatives similar to the compound have demonstrated efficacy against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
    Compound TypeActivityReference
    1,2,4-Triazole derivativesAntibacterial against S. aureus, E. coli
    Triazolo-pyrimidine hybridsAntimicrobial against Xanthomonas oryzae
  • Antitumor Potential
    • The compound has potential applications in oncology due to its ability to inhibit cancer cell proliferation. Similar triazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, showing promise as anticancer agents .
  • Neuroprotective Effects
    • Emerging research indicates that triazole-containing compounds may exhibit neuroprotective properties. The ability to modulate neurotransmitter systems positions these compounds as candidates for treating neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy Study
    • A study conducted on triazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Cytotoxicity Assessment
    • Research evaluating the cytotoxic effects of triazole derivatives on human cancer cell lines revealed that some derivatives led to a marked decrease in cell viability, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Phenyl, 6-(ethoxyethyl acetamide with 4-methoxyphenoxy) ~425 (estimated) Enhanced solubility (methoxy), potential CNS activity due to lipophilic groups
2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine [5] [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-Methoxyphenyl), 6-(ethoxyamine) 285.30 Acute toxicity (oral LD₅₀: 300 mg/kg), irritant
6-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [7] [1,2,4]Triazolo[4,3-b]pyridazine 6-Ethyl, 8-(4-methoxyphenethylamine) 337.40 Moderate yield (65%), brownish solid, potential kinase inhibition
877634-23-6 [9] [1,2,4]Triazolo[4,3-b]pyridazine 3-Sulfanyl, 6-(4-methylphenyl) ~315 (estimated) Improved metabolic stability (sulfanyl group)
2-(3,4-Dimethylphenoxy)-N-(2-((3-(4-methoxyphenyl)-triazolo…ethyl)acetamide [3] [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-Methoxyphenyl), 6-(ethoxyethyl acetamide with 3,4-dimethylphenoxy) ~439 (estimated) Higher lipophilicity (methyl groups), reduced aqueous solubility

Key Findings:

Substituent Position and Activity: The target compound’s 3-phenyl and 6-ethoxyethyl acetamide substituents contrast with the 8-amine substitution in ’s analog. Positional differences significantly alter binding modes; for example, 8-amine derivatives may target adenosine receptors, while 6-substituted analogs could inhibit kinases . The sulfanyl group in 877634-23-6 enhances metabolic stability compared to oxygen-containing analogs like the target compound .

Electronic and Solubility Effects: The 4-methoxyphenoxy group in the target compound improves solubility relative to methyl or ethyl substituents (e.g., 3,4-dimethylphenoxy in ) .

Synthetic Accessibility :

  • Triazolo-pyridazines are typically synthesized via cyclocondensation or nucleophilic aromatic substitution. For instance, ’s compound was prepared using 4-methoxyphenethylamine under mild conditions (65% yield), whereas ZnCl₂-mediated reactions () require harsh reflux conditions .

Toxicity and Safety: The target compound’s structural relative (AG01AQFE) exhibits acute oral toxicity (LD₅₀: 300 mg/kg) and irritancy, necessitating protective gear during handling . In contrast, acetamide derivatives with bulkier substituents (e.g., 3,4-dimethylphenoxy) may exhibit reduced absorption and lower acute toxicity .

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a synthetic derivative that combines various pharmacophores known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H22N4O4\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole and pyridazine moieties suggests potential interactions with enzymes and receptors involved in inflammatory and cancer pathways.

1. Anti-inflammatory Activity

Research has indicated that compounds containing the triazole scaffold exhibit significant anti-inflammatory properties. For instance, derivatives similar to the compound have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. In vitro studies demonstrated that related compounds had IC50 values ranging from 0.011 μM to 1.33 μM against COX-II, indicating potent anti-inflammatory effects .

2. Anticancer Effects

The triazolo-pyridazine derivatives have been explored for their anticancer properties. Studies suggest that these compounds can selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which is involved in tumor metastasis . The inhibition of MMPs may lead to reduced cancer cell invasion and migration.

3. Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory effects of various triazole derivatives, one compound exhibited an ED50 value of 35.7 μmol/kg against COX-II inhibition, comparable to established anti-inflammatory drugs like Celecoxib . This suggests that the compound could serve as a potential lead for developing new anti-inflammatory agents.

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer properties of triazole derivatives revealed that certain modifications significantly enhanced their potency against breast cancer cell lines. The study highlighted that derivatives with methoxy substitutions showed improved selectivity towards cancer cells while sparing normal cells .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX-II inhibition ,
AnticancerMMP-9 inhibition
AntioxidantFree radical scavenging

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